molecular formula C8H6ClNS B1585641 2-Chloro-6-methylbenzothiazole CAS No. 3507-26-4

2-Chloro-6-methylbenzothiazole

Cat. No. B1585641
CAS RN: 3507-26-4
M. Wt: 183.66 g/mol
InChI Key: PAKSGYIFUVNJQF-UHFFFAOYSA-N
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Description

2-Chloro-6-methylbenzothiazole, also known as 2-CMBT, is a heterocyclic aromatic organic compound with a molecular formula of C7H5ClNS. It is a colorless solid with a slightly pungent odor that is insoluble in water. 2-CMBT is an important intermediate in the synthesis of various drugs and other organic compounds. It has been used in scientific research applications, such as drug synthesis, drug delivery, and pharmaceutical analysis.

Scientific Research Applications

Antibacterial and Antitumor Properties

2-Chloro-6-methylbenzothiazole and related benzothiazoles have been studied for their potential in various applications, particularly focusing on their antibacterial and antitumor properties. A notable investigation involved the condensation of benzothiazoles with 4-acetamidobenzaldehyde to form Schiff bases, which were then converted into Zn(II) chelates. These compounds demonstrated antibacterial activity against pathogenic bacteria such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa (Mahmood-ul-hassan, Chohan, & Supuran, 2002). Additionally, fluorinated 2-arylbenzothiazoles, including derivatives of this compound, have been identified as promising antitumor drugs, exhibiting potent and selective inhibitory activity against cancer cell lines. These compounds have also been labeled with carbon-11 for potential use in positron emission tomography (PET) to image tyrosine kinase in cancers (Wang et al., 2006).

Coordination Chemistry and Metal Complexes

The coordination chemistry of benzothiazoles, including this compound, has been explored through the synthesis of Schiff bases and their subsequent formation into Zn(II) complexes. These complexes have been evaluated for their antibacterial efficacy, highlighting the role of metal ions in enhancing biological activity (Chohan, Scozzafava, & Supuran, 2003).

Synthesis and Chemical Properties

The chemical synthesis and properties of this compound derivatives have been extensively studied. For instance, the synthesis of 2-Chloro-4-chloromethylbenzothiazole from ethyl 4-aminobenzonic showcases the versatility of benzothiazoles in chemical transformations (Zheng-hong, 2009). Additionally, novel derivatives of 6-amino-2-phenylbenzothiazoles have been synthesized and evaluated for their antitumor activities, demonstrating the potential of benzothiazole compounds in medicinal chemistry (Racané et al., 2006).

Molecular Docking and Antioxidant Activity

Theoretical studies and molecular docking have been employed to explore the potential activity of benzothiazole derivatives as antioxidants. Synthesized 5-arylazo-2-chloroacetamido thiazole derivatives, including this compound analogs, have been assessed for their antioxidant efficacy through molecular docking against antioxidant enzyme receptors, indicating their potential as antioxidant agents (Hossan, 2020).

properties

IUPAC Name

2-chloro-6-methyl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNS/c1-5-2-3-6-7(4-5)11-8(9)10-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAKSGYIFUVNJQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10365950
Record name 2-Chloro-6-methylbenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10365950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3507-26-4
Record name 2-Chloro-6-methylbenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10365950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-6-methylbenzothiazole
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Synthesis routes and methods

Procedure details

t-Butyl nitrite (3.25 mL, 27.4 mmol) was added to a suspension of copper (II) chloride (2.95 g, 22.0 mmol) in CH3CN (31 mL). 6-Methyl-2-aminobenzothiazole (3.0 g, 18 mmol) was added portionwise over ˜30 min., and the reaction mixture was stirred at rt overnight. The reaction mixture was poured into 20% aqueous HCl (100 mL) and was extracted with EtOAc (3×). The combined extracts were dried over Na2SO4, filtered, and concentrated under reduced pressure. The material was purified by column chromatography (0 to 10% EtOAc in Hexanes gradient), yielding 2.50 g (74%) of the title compound as a yellowish oil that solidified on standing. LC-MS: RT=9.71 min., [M+H]+=184.0.
Quantity
3.25 mL
Type
reactant
Reaction Step One
Name
Quantity
31 mL
Type
solvent
Reaction Step One
Quantity
2.95 g
Type
catalyst
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Yield
74%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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